42Xpf55ctm
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Overview
Description
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde, identified by the unique ingredient identifier 42XPF55CTM, is an aromatic compound with the molecular formula C10H10O4 . This compound is known for its structural similarity to other aromatic aldehydes such as benzaldehyde and vanillin . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde typically involves the derivatization of 1,3-benzodioxole-5-carboxaldehyde. One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde at room temperature, followed by further modification . The reaction conditions often involve the use of bromine as a reagent and solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde may involve large-scale chemical synthesis using automated reactors and controlled environments to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: 2-Ethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 2-Ethoxy-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde is structurally related to several other aromatic aldehydes:
Piperonal (Heliotropin): Known for its use in fragrances and flavorings.
Vanillin: Widely used as a flavoring agent and in the synthesis of pharmaceuticals.
Benzaldehyde: Commonly used in the synthesis of dyes, perfumes, and flavoring agents.
The uniqueness of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde lies in its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1638296-86-2 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-ethoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-2-12-10-13-8-4-3-7(6-11)5-9(8)14-10/h3-6,10H,2H2,1H3 |
InChI Key |
BXPMJVXEFLMHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OC2=C(O1)C=C(C=C2)C=O |
Origin of Product |
United States |
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